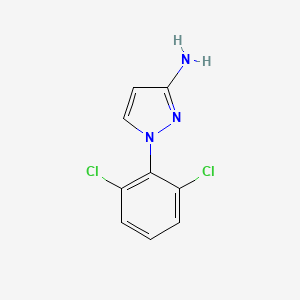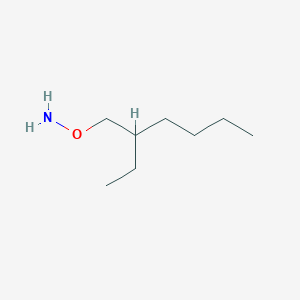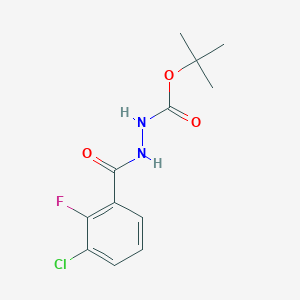
1-(2,6-Dichlorophenyl)-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Dichlorophenyl)-1H-pyrazol-3-amine is an organic compound characterized by the presence of a dichlorophenyl group attached to a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dichlorophenyl)-1H-pyrazol-3-amine typically involves the reaction of 2,6-dichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts and controlled temperature and pressure conditions to facilitate the cyclization process .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,6-Dichlorophenyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups .
Aplicaciones Científicas De Investigación
1-(2,6-Dichlorophenyl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 1-(2,6-Dichlorophenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .
Comparación Con Compuestos Similares
2,6-Dichlorophenylhydrazine: Shares the dichlorophenyl group but differs in the attached functional group.
2,6-Dichlorophenylpyrazole: Similar pyrazole ring structure but with different substituents.
2,6-Dichlorophenylbiguanide: Contains a biguanide group instead of a pyrazole ring
Uniqueness: 1-(2,6-Dichlorophenyl)-1H-pyrazol-3-amine is unique due to its specific combination of the dichlorophenyl group and pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C9H7Cl2N3 |
|---|---|
Peso molecular |
228.07 g/mol |
Nombre IUPAC |
1-(2,6-dichlorophenyl)pyrazol-3-amine |
InChI |
InChI=1S/C9H7Cl2N3/c10-6-2-1-3-7(11)9(6)14-5-4-8(12)13-14/h1-5H,(H2,12,13) |
Clave InChI |
MPMORFVZPUOXAV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)N2C=CC(=N2)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(1h-Indol-1-yl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13987511.png)




![1,1-Dimethylethyl N-[[1-[(propylamino)carbonyl]cyclopropyl]sulfonyl]carbamate](/img/structure/B13987548.png)








